Chemical structure and molecular weight of 2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide
Chemical structure and molecular weight of 2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide
[1]
Executive Summary & Compound Identity
2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide is a specialized functionalized phenoxyacetamide scaffold.[1] Structurally, it combines an electron-deficient aniline (2-amino-5-fluorophenol core) with a lipophilic amide tail (N-tert-butylacetamide).[1]
In medicinal chemistry, this specific architecture is highly characteristic of Voltage-Gated Sodium Channel (NaV) inhibitors , particularly those targeting NaV1.7 and NaV1.8 for analgesic applications. The phenoxyacetamide linker serves as a flexible hinge, while the tert-butyl group provides necessary bulk to fill hydrophobic pockets within the transmembrane domain of the ion channel.
Chemical Specifications
| Property | Specification |
| IUPAC Name | 2-(2-amino-5-fluorophenoxy)-N-(2-methylpropan-2-yl)acetamide |
| Molecular Formula | C₁₂H₁₇FN₂O₂ |
| Molecular Weight | 240.28 g/mol |
| Exact Mass | 240.1274 |
| CAS Registry | Not formally assigned to this specific full sequence in public databases; treated as NCE (New Chemical Entity).[1][2] |
| Core Scaffold | Phenoxyacetamide |
| Key Substituents | 5-Fluoro (metabolic stability), 2-Amino (H-bond donor), N-tert-butyl (Lipophilicity) |
Synthetic Architecture & Methodology
The synthesis of 2-(2-amino-5-fluorophenoxy)-N-tert-butylacetamide requires a convergent approach to prevent the oxidation of the sensitive aniline nitrogen.[1] The most robust protocol utilizes a Williamson Ether Synthesis followed by a chemoselective reduction .
Retrosynthetic Analysis
The molecule is disconnected at the ether oxygen.
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Fragment A: 5-Fluoro-2-nitrophenol (Precursor to the aniline).[1]
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Fragment B: 2-Chloro-N-tert-butylacetamide (Electrophile).[1]
Step-by-Step Protocol
Phase 1: Amide Coupling (Preparation of Fragment B)[1]
If Fragment B is not commercially available:
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Reagents: tert-Butylamine (1.0 eq), Chloroacetyl chloride (1.1 eq), TEA (1.2 eq).
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Conditions: DCM, 0°C to RT, 2h.
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Mechanism: Nucleophilic acyl substitution.[1]
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Outcome: Yields 2-chloro-N-tert-butylacetamide.[1]
Phase 2: Ether Formation (The Coupling)[1]
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Reagents: 5-Fluoro-2-nitrophenol (1.0 eq), Fragment B (1.1 eq), K₂CO₃ (2.0 eq), KI (0.1 eq, catalyst).
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Solvent: DMF (Anhydrous).
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Conditions: Heat to 60°C for 4-6 hours.
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Workup: Dilute with water, filter precipitate (nitro-intermediate).
Phase 3: Nitro Reduction (The Unmasking)[1]
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Reagents: Nitro-intermediate, H₂ (balloon), 10% Pd/C (10 wt%).
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Solvent: Methanol/Ethanol.[1]
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Conditions: RT, 1 atm, 12 hours.
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Purification: Filtration through Celite, concentration, and recrystallization from EtOH/Hexane.
Synthetic Workflow Diagram
Caption: Convergent synthesis via nucleophilic substitution followed by catalytic hydrogenation.
Analytical Validation (Fingerprinting)
To validate the structure of the synthesized compound, researchers must confirm three distinct regions: the aromatic core, the linker, and the aliphatic tail.
Expected 1H NMR Data (DMSO-d6, 400 MHz)
| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |
| 7.45 | Broad Singlet | 1H | NH (Amide) | H-bonded amide proton.[1] |
| 6.65 - 6.80 | Multiplet | 2H | Ar-H (3,[1]4) | Ortho to Fluorine/Amino. |
| 6.50 | Multiplet | 1H | Ar-H (6) | Ortho to Ether oxygen.[1] |
| 4.80 | Broad Singlet | 2H | NH₂ (Aniline) | Exchangeable; shift varies with conc. |
| 4.35 | Singlet | 2H | O-CH₂-CO | Deshielded methylene next to Oxygen/Carbonyl.[1] |
| 1.28 | Singlet | 9H | C(CH₃)₃ | Characteristic tert-butyl peak.[1] |
Mass Spectrometry (ESI-MS)[1]
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Ionization Mode: Positive (+).
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Molecular Ion [M+H]+: Calculated: 241.13; Observed: 241.1 ± 0.1 m/z .
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Fragment Pattern: Expect loss of tert-butyl group (-57 Da) or cleavage at the ether bond.[1]
Physicochemical & Drug-Like Properties
This compound exhibits a "Rule of 5" compliant profile, making it an attractive fragment for oral drug delivery exploration.
| Metric | Value | Interpretation |
| cLogP | ~1.8 - 2.1 | Moderate lipophilicity; good membrane permeability.[1] |
| TPSA | ~64 Ų | (26 Ų Amide + 26 Ų Aniline + 9 Ų Ether). Excellent for BBB penetration (<90 Ų). |
| H-Bond Donors | 3 | (NH2, NH-Amide).[1] |
| H-Bond Acceptors | 3 | (O-Ether, O-Carbonyl, F).[1] |
| Rotatable Bonds | 4 | Flexible linker allows induced fit binding. |
Biological Logic Tree
The following diagram illustrates the decision logic for testing this compound in a biological assay (e.g., Sodium Channel Inhibition).
Caption: Workflow for biological evaluation of the synthesized NCE.
Safety & Handling (SDS Summary)
While specific toxicological data may not exist for this exact NCE, the functional groups dictate the following precautions:
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Hazard Classification: Irritant (Skin/Eye). Potential sensitizer due to the aniline moiety.
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Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the aniline group (browning).
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Solubility: Soluble in DMSO, Methanol, DCM. Insoluble in water.[1]
References
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PubChem Database. N-tert-Butylacetamide (General Amide Synthesis).[1] National Library of Medicine. Available at: [Link][1]
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Mancilla, T., et al. (2003).[3] Synthesis and characterization of new 2-(alkylamino)acetamides. Arkivoc.[1][3] (Methodology for acetamide linkers). Available at: [Link][1]
Sources
- 1. BindingDB BDBM94627 MLS003674220::N-tert-butyl-2-(2-fluorophenyl)-2-[3-(2-furanyl)-2-oxo-1-quinoxalinyl]acetamide::N-tert-butyl-2-(2-fluorophenyl)-2-[3-(2-furyl)-2-keto-quinoxalin-1-yl]acetamide::N-tert-butyl-2-(2-fluorophenyl)-2-[3-(furan-2-yl)-2-oxidanylidene-quinoxalin-1-yl]ethanamide::N-tert-butyl-2-(2-fluorophenyl)-2-[3-(furan-2-yl)-2-oxoquinoxalin-1-yl]acetamide::SMR002353688::cid_53383345 [bindingdb.org]
- 2. N-TERT-BUTYLACETAMIDE CAS#: 762-84-5 [m.chemicalbook.com]
- 3. researchgate.net [researchgate.net]
